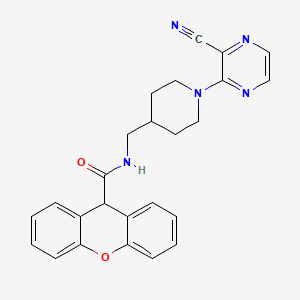
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging of Microglia
This compound is a part of research in developing PET (Positron Emission Tomography) radiotracers specific for CSF1R (colony-stimulating factor 1 receptor), a microglia-specific marker. It has been utilized in studies to noninvasively image reactive microglia and disease-associated microglia, contributing significantly to our understanding of neuroinflammation in various neuropsychiatric disorders. The ability to measure microglial activity noninvasively is critical for developing new therapeutics for neuroinflammation and for understanding its role in diseases like Alzheimer's, Parkinson's, and traumatic brain injury. The development of such PET agents aids in the monitoring of neuroinflammatory effects and the evaluation of therapeutic interventions targeting CSF1R (Horti et al., 2019).
Synthesis and Evaluation for Neuroinflammation Imaging
Another application involves the synthesis of novel PET agents for imaging IRAK4 enzyme in neuroinflammation. By modifying the core structure to target specific enzymes involved in neuroinflammatory pathways, researchers aim to develop tools for better understanding and diagnosing neuroinflammatory conditions. This research contributes to the broader effort to identify novel diagnostic markers and therapeutic targets for neuroinflammation-related disorders (Wang et al., 2018).
Antibacterial and Anticancer Evaluation
Compounds structurally related to "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide" have been synthesized and evaluated for their antibacterial and anticancer activities. Such studies aim to discover new drugs with potential applications in treating various bacterial infections and cancers. The research on these compounds highlights their versatility and the potential for developing new therapeutics based on their structure (Bondock & Gieman, 2015).
Enaminones in Antitumor and Antimicrobial Activities
Research on enaminones, which are structurally related to the core compound, explores their use as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This demonstrates the compound's relevance in medicinal chemistry for creating new molecules with potential therapeutic benefits against cancer and microbial infections (Riyadh, 2011).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c26-15-20-24(28-12-11-27-20)30-13-9-17(10-14-30)16-29-25(31)23-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)23/h1-8,11-12,17,23H,9-10,13-14,16H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZLMCNBJFTYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=CN=C5C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)
![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)
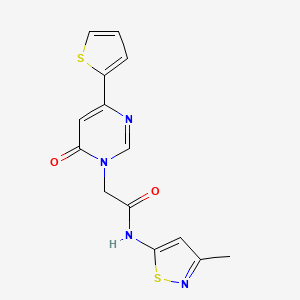
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)

![3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile](/img/structure/B2750291.png)
![N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2750293.png)
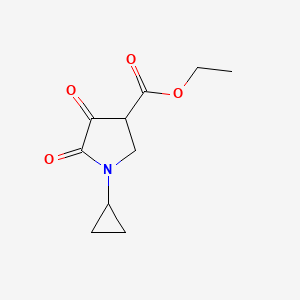
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2750295.png)
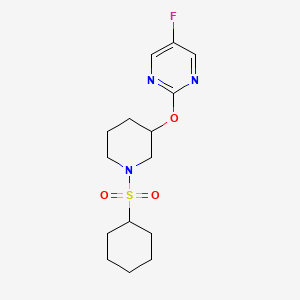
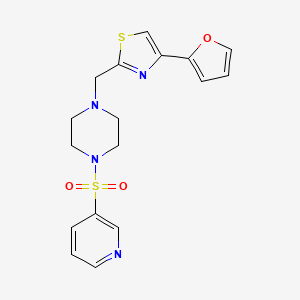
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2750301.png)
